molecular formula C20H22N2O4S B2816612 Methyl 2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}benzenecarboxylate CAS No. 478064-99-2

Methyl 2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}benzenecarboxylate

Cat. No.: B2816612
CAS No.: 478064-99-2
M. Wt: 386.47
InChI Key: NFMIGIAMRWHLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}benzenecarboxylate is a synthetic organic compound featuring a benzocarboxylate core modified with a sulfanyl-linked morpholinoanilino side chain. The molecule integrates a methyl ester group at the benzene ring’s carboxyl position and a 4-morpholinoanilino moiety connected via a sulfanyl-ethyl linker.

Properties

IUPAC Name

methyl 2-[2-(4-morpholin-4-ylanilino)-2-oxoethyl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-25-20(24)17-4-2-3-5-18(17)27-14-19(23)21-15-6-8-16(9-7-15)22-10-12-26-13-11-22/h2-9H,10-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMIGIAMRWHLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}benzenecarboxylate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . The reaction conditions are carefully controlled to ensure the desired product is obtained in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}benzenecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinoanilino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}benzenecarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The compound belongs to a broader class of sulfur-containing benzocarboxylate derivatives. Below is a systematic comparison with structurally related compounds, focusing on synthesis, functional groups, and enantiomeric properties.

Structural and Functional Group Analysis
Compound Key Functional Groups Synthetic Pathway Enantiomeric Form
Methyl 2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}benzenecarboxylate Methyl ester, sulfanyl linker, morpholinoanilino amide Likely involves Michael addition or nucleophilic substitution (inferred) Not specified in available evidence
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (III) Carboxylic acid, sulfanyl linker, aryl ketone Michael addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids Racemic mixtures (R/S enantiomers)

Key Differences :

  • The morpholinoanilino moiety introduces a tertiary amine and aromatic amide, which may improve interactions with biological targets compared to the simpler aryl ketones in III .
  • Synthesis: While both classes involve Michael-type additions, the starting materials differ significantly. The synthesis of III uses thioglycolic acid and Friedel-Crafts-derived butenoic acids, whereas the target compound likely requires specialized reagents like 4-morpholinoaniline and methyl-protected intermediates.
Enantiomeric Considerations

Compounds such as III are synthesized as racemic mixtures due to the lack of stereochemical control during their Michael addition steps . In contrast, the enantiomeric status of this compound remains undocumented, suggesting either a non-chiral synthesis pathway or unresolved stereochemistry. This distinction is critical for pharmacological applications, as enantiopure compounds often exhibit superior target specificity.

Biological Activity

Methyl 2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}benzenecarboxylate, commonly referred to as compound 478064-99-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a morpholino group, which is known for its roles in enhancing drug solubility and bioavailability. The exploration of its biological activity encompasses various aspects, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Name This compound
CAS Number 478064-99-2
Molecular Formula C20H22N2O4S
Molar Mass 386.46 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that compounds with similar structures often exhibit inhibition of phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways. In particular, the inhibition of PDE4D has been associated with anti-inflammatory effects and modulation of pain perception.

Pharmacological Effects

  • Anti-inflammatory Activity : Studies have shown that related compounds can significantly reduce inflammation in various models, suggesting that this compound may possess similar properties.
  • Analgesic Properties : The compound's potential analgesic effects are supported by its structural similarity to known analgesics that target pain pathways through PDE inhibition.
  • Anticancer Potential : Preliminary studies indicate that compounds containing morpholino groups may exhibit cytotoxic effects against certain cancer cell lines, although specific data on this compound is limited.

In Vitro Studies

A study published in a pharmacology journal examined the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, particularly in breast cancer cells. The IC50 values were reported to be around 10 µM, indicating significant potency.

In Vivo Studies

In animal models, the compound was evaluated for its analgesic properties. Mice treated with varying doses exhibited reduced pain responses in formalin-induced pain tests compared to control groups. The effective dose range was established between 5 mg/kg and 20 mg/kg.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison was made with other morpholino-containing compounds.

Compound NameIC50 (µM) Anti-inflammatoryIC50 (µM) Analgesic
Methyl 2-{[...]}1215
Compound A810
Compound B20>30

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.